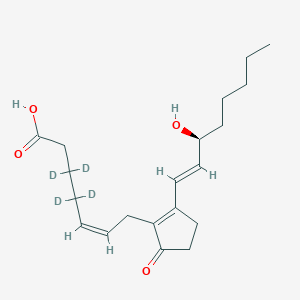

Prostaglandin B2-d4

Description

Properties

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,17,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t17-/m0/s1/i5D2,8D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFXRIUZNKLRHM-GKNRUGNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\CC1=C(CCC1=O)/C=C/[C@H](CCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Prostaglandin B2-d4: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Prostaglandin B2-d4 (PGB2-d4), a deuterated analog of Prostaglandin B2 (PGB2). PGB2-d4 is primarily utilized as an internal standard for the accurate quantification of PGB2 in various biological matrices by mass spectrometry. This document details its chemical structure, physicochemical properties, and relevant biological activities of its non-deuterated counterpart. Furthermore, it outlines detailed experimental protocols for its application and describes the key signaling pathways associated with PGB2.

Chemical Structure and Properties

This compound is a synthetic, deuterated version of Prostaglandin B2, a member of the B-series prostaglandins. PGB2 itself is a non-enzymatic dehydration product formed from Prostaglandin E2 (PGE2) or Prostaglandin A2 (PGA2) under basic conditions[1][2]. The incorporation of four deuterium atoms at positions 3, 3', 4, and 4' of the carboxylic acid side chain provides a distinct mass shift, making PGB2-d4 an ideal internal standard for mass spectrometry-based quantification of PGB2[1].

Physicochemical Properties

A summary of the key chemical and physical properties of this compound and its non-deuterated analog, Prostaglandin B2, is presented in Table 1.

| Property | This compound | Prostaglandin B2 |

| Formal Name | 9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4 acid[1] | 9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic acid[2] |

| Molecular Formula | C₂₀H₂₆D₄O₄ | C₂₀H₃₀O₄ |

| Formula Weight | 338.5 g/mol | 334.5 g/mol |

| CAS Number | 211105-23-6 | 13367-85-6 |

| Appearance | Typically supplied as a solution in methyl acetate. PGB2 is a yellowish oil. | Yellowish oil |

| Melting Point | Not available. PGB2 is a liquid at room temperature. | Liquid at room temperature |

| UV max (λmax) | 278 nm | 278 nm |

| Solubility (for PGB2) | >75 mg/mL in DMF, >50 mg/mL in DMSO, >100 mg/mL in Ethanol, >2 mg/mL in PBS (pH 7.2) | >75 mg/mL in DMF, >50 mg/mL in DMSO, >100 mg/mL in Ethanol, >2 mg/mL in PBS (pH 7.2) |

| Purity | ≥99% deuterated forms (d1-d4) | ≥98% |

| Storage Conditions | Store at -20°C | Store at -20°C |

| Stability | ≥ 2 years at -20°C | Information not available |

Spectral Data

While specific NMR and mass spectral data for this compound are not widely published, the data for the unlabeled Prostaglandin B2 provide a crucial reference for its identification and characterization.

Mass Spectrometry of Prostaglandin B2: The mass spectrum of PGB2 can be obtained using techniques like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). In negative ionization mode, the precursor ion is typically observed as [M-H]⁻ at m/z 333.2. Tandem mass spectrometry (MS/MS) of this precursor ion yields characteristic fragment ions. A representative fragmentation pattern is detailed in Table 2.

| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |

| 333.2 | 315.2 | H₂O |

| 289.2 | CO₂ | |

| 271.2 | H₂O + CO₂ | |

| 227.2 | C₅H₁₁ (cleavage of the ω-chain) + H₂O |

Note: This data is for unlabeled Prostaglandin B2 and is intended as a reference.

NMR Spectroscopy of Prostaglandin B2: Detailed ¹H and ¹³C NMR data for Prostaglandin B2 have been reported in the literature. These spectra are complex due to the numerous overlapping signals of the aliphatic chains. Specific chemical shift assignments would require access to high-resolution spectral data, which is not readily available in public databases. Researchers should refer to specialized publications for detailed spectral interpretations.

Biological Activity and Signaling Pathways

Prostaglandin B2 exhibits biological activities, although it is generally considered less potent than other primary prostaglandins. Its effects are primarily mediated through interaction with specific G-protein coupled receptors.

Thromboxane A2 (TP) Receptor Agonism

PGB2 acts as a weak agonist of the Thromboxane A2 (TP) receptor. Activation of the TP receptor by PGB2 can lead to physiological responses such as an increase in pulmonary blood pressure at high doses. The TP receptor signals through two main G-protein pathways: Gq and G13.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

G13 Pathway: Activation of G13 stimulates the Rho family of small GTPases, leading to the activation of Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is involved in the regulation of smooth muscle contraction and cell motility.

Caption: PGB2-mediated TP receptor signaling pathway.

T-Cell Co-stimulation

PGB2 has been shown to deliver a co-stimulatory signal for T-cell activation. In conjunction with T-cell receptor (TCR) engagement, PGB2 can enhance T-cell proliferation and the production of interleukin-2 (IL-2). This co-stimulatory signal involves the activation of tyrosine kinases and the subsequent activation of transcription factors such as c-fos and NF-κB.

Caption: PGB2 co-stimulatory signal in T-cell activation.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of PGB2. Below are detailed protocols for its use in LC-MS/MS analysis and a hypothetical synthesis protocol.

Quantification of PGB2 by LC-MS/MS using PGB2-d4

This protocol provides a general framework for the analysis of PGB2 in biological samples such as plasma or cell culture supernatant.

3.1.1. Materials

-

This compound solution (internal standard)

-

Prostaglandin B2 standard for calibration curve

-

Biological sample (e.g., plasma, cell supernatant)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol, Acetonitrile, Formic Acid, Water (LC-MS grade)

-

Ethyl acetate, Hexane

-

Vortex mixer, Centrifuge

-

LC-MS/MS system

3.1.2. Sample Preparation (Liquid-Liquid Extraction followed by SPE)

-

To 1 mL of biological sample, add a known amount of PGB2-d4 internal standard (e.g., 10 µL of a 1 µg/mL solution).

-

Acidify the sample to pH 3-4 with formic acid.

-

Extract the prostaglandins by adding 2 volumes of a hexane:ethyl acetate (1:1, v/v) mixture.

-

Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 1 mL of 10% methanol.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 10% methanol.

-

Elute the prostaglandins with 2 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

PGB2: m/z 333.2 → 271.2 (quantifier), 333.2 → 315.2 (qualifier)

-

PGB2-d4: m/z 337.2 → 275.2 (quantifier)

-

3.1.4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of PGB2 to PGB2-d4 against the concentration of the PGB2 standards.

-

Determine the concentration of PGB2 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: General workflow for PGB2 quantification by LC-MS/MS.

Hypothetical Synthesis of this compound

A specific, detailed synthesis protocol for PGB2-d4 is not publicly available. However, a plausible route can be devised based on general methods for prostaglandin synthesis and deuterium labeling. The synthesis would likely start from a suitable precursor and involve the introduction of the deuterated side chain.

3.2.1. Retrosynthetic Analysis The synthesis could be approached by first synthesizing the core cyclopentenone ring with the hydroxylated octenyl side chain and then introducing the deuterated heptenoic acid side chain. The deuterium atoms are on carbons 3 and 4 of the heptenoic acid chain. A key step would be the synthesis of a deuterated building block for this side chain.

3.2.2. Hypothetical Synthetic Steps

-

Synthesis of the Deuterated Side Chain: A possible starting material for the deuterated side chain is a commercially available deuterated precursor, such as d4-succinic acid. This could be elaborated through a series of reactions (e.g., reduction, halogenation, and coupling reactions) to form a suitable phosphonium ylide or other reagent for a Wittig-type reaction.

-

Synthesis of the Cyclopentenone Core: A common strategy for prostaglandin synthesis involves the Corey lactone, which can be elaborated to the desired cyclopentenone with the C8 side chain.

-

Coupling and Elaboration: The deuterated side chain can be introduced onto the cyclopentenone core via a conjugate addition or a Wittig reaction.

-

Final Functional Group Manipulations and Deprotection: Subsequent steps would involve any necessary functional group conversions and removal of protecting groups to yield the final this compound.

Disclaimer: This is a hypothetical synthesis and has not been experimentally validated. The actual synthesis may require significant optimization and different chemical strategies.

Conclusion

This compound is an indispensable tool for researchers studying the role of Prostaglandin B2 in various physiological and pathological processes. Its use as an internal standard enables accurate and precise quantification, which is crucial for understanding the subtle changes in PGB2 levels in biological systems. This guide provides a foundational understanding of PGB2-d4's properties and applications, serving as a valuable resource for scientists in the fields of lipidomics, pharmacology, and drug development. Further research into the specific biological roles of PGB2 will undoubtedly continue to highlight the importance of accurate analytical methods facilitated by deuterated standards like PGB2-d4.

References

The Gold Standard: A Technical Guide to Prostaglandin B2-d4 as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Prostaglandin B2-d4 (PGB2-d4) as an internal standard in mass spectrometry-based quantitative analysis. Designed for professionals in research and drug development, this document outlines the core principles of isotope dilution mass spectrometry, details experimental protocols, and presents quantitative data to support robust and reliable analytical method development.

Core Principles: Isotope Dilution Mass Spectrometry with Deuterated Standards

The cornerstone of precise and accurate quantification in mass spectrometry is the application of stable isotope-labeled internal standards, with deuterated compounds being the most prevalent. The underlying principle is isotope dilution mass spectrometry (IDMS), a technique that corrects for variability throughout the analytical process.[1][2][3]

A deuterated internal standard, such as PGB2-d4, is a molecule of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] This substitution results in a compound that is chemically and physically almost identical to the analyte but has a distinct molecular weight, allowing it to be differentiated by a mass spectrometer.[4]

By introducing a known quantity of PGB2-d4 into a sample at the initial stage of preparation, it acts as a perfect surrogate for the endogenous PGB2. Any loss of the analyte during extraction, purification, or injection, as well as fluctuations in instrument response (e.g., ion suppression or enhancement), will be mirrored by the deuterated internal standard. Consequently, the ratio of the signal from the endogenous analyte to the signal from the internal standard remains constant, enabling highly accurate and precise quantification.

Key Advantages of Using PGB2-d4 as an Internal Standard:

-

Correction for Matrix Effects: Co-elution of the deuterated standard with the native analyte allows for effective compensation of signal suppression or enhancement caused by the sample matrix.

-

Compensation for Sample Loss: Any physical loss of the analyte during the multi-step sample preparation process is accounted for by measuring the recovery of the internal standard.

-

Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, IDMS significantly reduces the variability of the measurement, leading to more reliable results.

-

Enhanced Method Robustness: The use of a deuterated internal standard makes the analytical method less susceptible to minor variations in experimental conditions.

This compound: Properties and Application

This compound is a deuterated form of Prostaglandin B2 (PGB2), a non-enzymatic dehydration product of Prostaglandin E2 (PGE2) or Prostaglandin A2 (PGA2).

| Property | Value |

| Formal Name | 9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4 acid |

| Molecular Formula | C₂₀H₂₆D₄O₄ |

| Molecular Weight | 338.5 |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₄) |

| Position of Deuteration | 3, 3', 4, and 4' positions |

Table 1: Physicochemical Properties of this compound.

The deuterium atoms in PGB2-d4 are strategically placed on stable carbon positions within the molecule to prevent H/D exchange with the solvent, which would compromise its function as an internal standard. Its primary application is as an internal standard for the quantification of PGB2 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Quantification of Prostaglandins Using a Deuterated Internal Standard

The following is a generalized protocol for the quantification of a prostaglandin, such as PGB2, in a biological matrix using PGB2-d4 as an internal standard. This protocol is based on established methods for other prostaglandins and can be adapted for specific research needs.

Materials and Reagents

-

Analyte (e.g., PGB2) and deuterated internal standard (PGB2-d4)

-

High-purity solvents (e.g., methanol, acetonitrile, water, ethyl acetate, hexane)

-

Formic acid or acetic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer, centrifuge, and evaporator

-

LC-MS/MS system

Sample Preparation and Extraction

-

Spiking with Internal Standard: To a known volume or weight of the biological sample (e.g., plasma, cell culture supernatant), add a precise amount of PGB2-d4 solution.

-

Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a threefold excess of a cold organic solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the conditioned cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove polar interferences.

-

Elute the prostaglandins with a high-percentage organic solvent (e.g., ethyl acetate or methanol).

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for prostaglandin analysis.

-

Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), both typically containing a small amount of formic or acetic acid to improve peak shape and ionization efficiency.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is generally preferred for prostaglandins.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (PGB2) and the internal standard (PGB2-d4) are monitored.

-

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing a fixed amount of PGB2-d4 and varying, known concentrations of PGB2.

-

Ratio Calculation: For each sample and calibrator, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Quantification: Plot the peak area ratio against the concentration of the calibrators to generate a linear regression curve. The concentration of PGB2 in the unknown samples is then determined by interpolating their peak area ratios on this calibration curve.

Quantitative Data and Method Validation

While specific quantitative data for PGB2-d4 is not extensively published, the performance of analogous deuterated prostaglandin internal standards in LC-MS/MS assays provides a strong indication of the expected performance. The following tables summarize typical validation parameters for methods using deuterated prostaglandin standards like PGE2-d4 and PGD2-d4.

| Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | pg/mL range |

| Limit of Quantification (LOQ) | pg/mL to low ng/mL range |

| Accuracy (% Recovery) | 85-115% |

| Precision (% RSD) | < 15% |

Table 2: Typical Method Validation Parameters for Prostaglandin Analysis using Deuterated Internal Standards.

| Analyte/Internal Standard | MRM Transition (m/z) | Reference |

| PGE2 | 351.2 -> 189.5 | |

| PGE2-d4 | 355.2 -> 275.5 | |

| PGD2 | 351 -> 271 | |

| PGD2-d4 | 355 -> 275 |

Table 3: Example MRM Transitions for Prostaglandin Analysis.

Signaling Pathway and Biological Context

Prostaglandin B2 is known to exhibit weak agonist activity on the Thromboxane A2 receptor (TP receptor). The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation, can initiate several downstream signaling cascades. The primary signaling pathway involves the coupling to Gq and G13 proteins.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

G13 Pathway: Coupling to G13 activates RhoGEF, which subsequently activates the small GTPase Rho, leading to the activation of Rho-associated kinase (ROCK). This pathway is involved in processes such as smooth muscle contraction and cell migration.

Understanding these pathways is crucial for researchers investigating the biological effects of PGB2 and for the development of drugs targeting these signaling cascades.

Mandatory Visualizations

Caption: Experimental workflow for quantitative analysis using PGB2-d4.

Caption: PGB2 signaling through the TP receptor.

Conclusion

This compound serves as an invaluable tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of PGB2. Its use as an internal standard within an isotope dilution mass spectrometry workflow provides the "gold standard" for mitigating analytical variability, thereby ensuring the generation of highly accurate, precise, and reliable data. The principles and protocols outlined in this guide offer a robust framework for the implementation of PGB2-d4 in quantitative assays, contributing to the advancement of research and development in various scientific disciplines.

References

Unraveling the Transformation of Prostaglandin E2 into Prostaglandin B2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin E2 (PGE2), a key lipid mediator derived from arachidonic acid, plays a pivotal role in a myriad of physiological and pathological processes, including inflammation, pain, and fever. However, the biological activity of PGE2 is tightly regulated, in part, through its degradation and transformation into other bioactive lipids. This technical guide provides an in-depth exploration of the chemical pathway leading from Prostaglandin E2 to Prostaglandin B2 (PGB2), a metabolite with distinct biological activities. This guide summarizes the key chemical transformations, presents available quantitative data, details experimental protocols for monitoring this process, and visualizes the involved pathways.

The Chemical Cascade: From PGE2 to PGB2

The formation of PGB2 from PGE2 is not a direct conversion but rather a sequential process involving dehydration and isomerization reactions. The established pathway proceeds through two key intermediates: Prostaglandin A2 (PGA2) and the highly unstable Prostaglandin C2 (PGC2).[1]

-

Dehydration of PGE2 to PGA2: The initial step involves the elimination of a water molecule from the cyclopentanone ring of PGE2, a reaction that is highly dependent on pH.[2] This dehydration is catalyzed by both acidic and basic conditions.[2]

-

Isomerization of PGA2 to PGC2: Following its formation, PGA2 undergoes an isomerization of the double bond within the cyclopentenone ring to form PGC2.[1] This intermediate is known to be unstable.[1]

-

Isomerization of PGC2 to PGB2: The final step in the sequence is the rapid isomerization of the unstable PGC2 into the more stable PGB2.

This multi-step transformation highlights the chemical lability of PGE2 and its propensity to convert into other prostaglandin species under various chemical conditions.

Quantitative Analysis of PGE2 Degradation

The stability of PGE2 is a critical factor in its biological function and is significantly influenced by the pH of the surrounding environment. The degradation of PGE2, primarily through dehydration to PGA2, has been the subject of kinetic studies.

| pH | Half-life (t½) for 10% Degradation of PGE2 at 25°C | Apparent First-Order Rate Constant (k) (calculated) |

| ≤ 3 | - | - |

| 3 | - | 21 kcal/mole (Activation Energy) |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| ≥ 10 | - | 15 kcal/mole (Activation Energy) |

Note: The degradation rate of PGE2 is first-order with respect to hydrogen-ion and hydroxide-ion concentrations. Apparent activation energies have been calculated for the degradation in strongly acidic and alkaline regions. More specific half-life data at various pH points is needed for a complete kinetic profile.

Experimental Protocols

Monitoring the conversion of PGE2 to PGB2 requires robust analytical methods to separate and quantify the different prostaglandin isomers. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Protocol 1: Simultaneous Determination of PGE2, PGA2, and PGB2 by Ion-Pair Reversed-Phase HPLC

This method allows for the separation and quantification of PGE2 and its degradation products, PGA2 and PGB2.

1. Sample Preparation:

- Pharmaceutical preparations containing PGE2 are extracted using an automated, electronically controlled extraction apparatus. The extraction process is completed within 3 minutes.

2. Chromatographic Conditions:

- Column: LiChrosorb RP18

- Mobile Phase Options:

- Methanol-water-octan-1-sulfonic acid sodium salt (55 ml + 45 ml + 65 mg)

- Methanol-water-tetrabutylammoniumperchlorate (360 ml + 290 ml + 1.0 g)

- Alternative Column and Mobile Phase:

- Column: µ-Bondapack C18

- Mobile Phase: Methanol-n-butanol-glacial acetic acid-water (350 ml + 45 ml + 5 ml + 400 ml)

3. Detection:

- UV spectrophotometry can be used for the detection of the prostaglandins.

4. Stability Studies:

- To investigate the stability of PGE2, samples (pure substance, ethanolic-aqueous solution, absolute ethanolic solution, or freeze-dried ampoules) are stored at temperatures ranging from 4 to 40°C.

- Aliquots are periodically analyzed using the HPLC method described above to quantify the decrease in PGE2 and the formation of PGA2 and PGB2.

Protocol 2: Forced Degradation Study of PGE2

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

1. Stress Conditions:

- Acid Hydrolysis: Treat a solution of PGE2 with 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).

- Base Hydrolysis: Treat a solution of PGE2 with 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

- Oxidative Degradation: Treat a solution of PGE2 with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

- Thermal Degradation: Expose a solid sample or a solution of PGE2 to dry heat at a specific temperature (e.g., 80°C).

- Photolytic Degradation: Expose a solution of PGE2 to UV light.

2. Sample Analysis:

- At specified time points, withdraw aliquots of the stressed samples.

- Neutralize the acidic or basic samples as appropriate.

- Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to identify and quantify PGE2 and its degradation products.

Signaling Pathways and Biological Activities

While PGE2 is a well-characterized inflammatory mediator, its degradation products, PGA2 and PGB2, also possess distinct biological activities and engage with different signaling pathways.

-

Prostaglandin A2 (PGA2): PGA2 is known to activate the intrinsic apoptotic pathway. It can directly interact with mitochondria, leading to the release of cytochrome C. This activity appears to be dependent on the thiol-reactivity of PGA2. PGA2 is also a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.

-

Prostaglandin B2 (PGB2): PGB2 has been identified as a co-stimulatory molecule in T-cell activation. It synergizes with T-cell receptor (TCR) engagement to induce the production of interleukin-2 (IL-2) and the expression of the IL-2 receptor alpha-chain. This effect is mediated through the activation of tyrosine kinases, increased c-fos mRNA expression, and the translocation of NF-κB to the nucleus. PGB2 is also a more potent vasoconstrictor than PGA2.

Visualizing the Pathways

To better understand the relationships between these molecules and their biological roles, the following diagrams have been generated using Graphviz.

Conclusion

The transformation of prostaglandin E2 into prostaglandin B2 represents a significant pathway in the metabolic fate of this crucial lipid mediator. Understanding the kinetics and conditions that govern this conversion is essential for researchers in pharmacology and drug development. The distinct biological activities of the intermediates and the final product, PGB2, suggest that this degradation pathway may not simply be a means of inactivation but could also generate molecules with their own important physiological roles. Further research is warranted to fully elucidate the kinetics of the isomerization steps and to explore the broader physiological and pathological implications of the PGE2 to PGB2 conversion.

References

Prostaglandin B2: A Technical Guide to its Biological Significance and Measurement

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin B2 (PGB2), a catabolic metabolite of the well-characterized Prostaglandin E2 (PGE2), is emerging as a significant lipid mediator with distinct biological activities, particularly in the realm of immunology. Unlike its precursor, which often exhibits immunosuppressive effects, PGB2 has been identified as a co-stimulatory molecule in T-cell activation, suggesting a pro-inflammatory role. This technical guide provides an in-depth exploration of the biological significance of measuring PGB2 levels, detailing its role in cellular signaling, its potential as a biomarker in inflammatory diseases, and comprehensive protocols for its quantification in biological matrices.

Introduction: The Biological Significance of Prostaglandin B2

Prostaglandins are a class of lipid compounds derived from arachidonic acid that exert a wide range of physiological and pathological effects. While much of the focus has been on primary prostaglandins like PGE2, their metabolites are now being recognized for their own unique biological functions. Prostaglandin B2 is a human metabolite that has demonstrated a significant immunomodulatory role, particularly in the adaptive immune response[1].

The primary biological significance of PGB2 lies in its ability to act as a co-stimulatory signal for T-lymphocyte activation[2]. In concert with T-cell receptor (TCR) engagement, PGB2 synergistically enhances key activation events, including:

-

Increased Interleukin-2 (IL-2) Production: IL-2 is a critical cytokine for T-cell proliferation and differentiation. PGB2 has been shown to augment its production in Jurkat cells, a human T-lymphocyte cell line[2].

-

Enhanced T-cell Proliferation: By promoting IL-2 production, PGB2 contributes to the clonal expansion of activated T-cells, a fundamental process in the adaptive immune response[2].

These co-stimulatory effects are mediated through the activation of specific intracellular signaling pathways, positioning PGB2 as a potential therapeutic target and a valuable biomarker for monitoring inflammatory and autoimmune conditions.

The Prostaglandin B2 Signaling Pathway in T-Cell Activation

PGB2 exerts its co-stimulatory effects on T-cells through a distinct signaling cascade that involves the activation of protein tyrosine kinases and the transcription factor NF-κB[2]. The proposed signaling pathway is initiated upon PGB2 interaction with the cell, leading to a series of downstream events that culminate in gene expression changes crucial for T-cell activation.

Activation of Src Family Tyrosine Kinases

A key initiating event in PGB2 signaling is the activation of Src family tyrosine kinases, such as Lck and Fyn. These kinases are critical for the initial phosphorylation events following T-cell receptor engagement and are essential for propagating the activation signal. While the direct receptor for PGB2 remains to be fully elucidated, its downstream effects strongly point towards the engagement of a pathway that rapidly activates these key tyrosine kinases.

NF-κB Activation Cascade

The activation of the transcription factor Nuclear Factor-kappa B (NF-κB) is a central event in the immune response, controlling the expression of numerous pro-inflammatory genes, including IL-2. PGB2 has been shown to induce the translocation of NF-κB to the nucleus. This process is typically regulated by the IκB kinase (IKK) complex, which phosphorylates the inhibitory IκB proteins, targeting them for degradation and releasing NF-κB to enter the nucleus. The activation of the IKK complex is a critical step in this pathway and is likely triggered by the upstream activation of Src family kinases.

Quantitative Data on Prostaglandin Levels

While specific quantitative data for PGB2 in various human tissues and fluids are still emerging, studies on related prostaglandins in inflammatory conditions provide a valuable context for its potential role as a biomarker.

| Prostaglandin | Biological Matrix | Condition | Concentration Range | Reference |

| PGE2 | Synovial Fluid | Rheumatoid Arthritis | 887 ± 85 pg/mL (Mean ± SEM) | |

| PGE2 | Synovial Fluid | Osteoarthritis | 665 ± 71 pg/mL (Mean ± SEM) | |

| TXB2 | Synovial Fluid | Rheumatoid Arthritis (untreated) | ~700 pg/mL (Mean) | |

| TXB2 | Synovial Fluid | Rheumatoid Arthritis (treated with NSAIDs) | ~137 pg/mL (Mean) | |

| PGE2 | Plasma | Healthy Individuals | 24.4 ± 3 pg/mL (Mean ± SD) | |

| PGE2 | Plasma | Arteriosclerosis Obliterans | 352.66 ± 235.54 pg/mL (Mean ± SD) | |

| TXB2 | Plasma | Healthy Individuals | 20 ± 2.1 pg/mL (Mean ± SD) | |

| TXB2 | Plasma | Arteriosclerosis Obliterans | 222.97 ± 320.86 pg/mL (Mean ± SD) | |

| PGD2 | Serum/Plasma | Healthy Individuals | 35 - 115 pg/mL |

Experimental Protocols for Measuring Prostaglandin B2

Accurate quantification of PGB2 requires sensitive and specific analytical methods. The two primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Sample Collection and Preparation

Proper sample handling is critical to prevent the artificial generation or degradation of prostaglandins.

General Recommendations:

-

Collect samples on ice.

-

Add a cyclooxygenase (COX) inhibitor, such as indomethacin (10 µg/mL), immediately after collection to prevent ex vivo prostaglandin synthesis.

-

For plasma, use EDTA as the anticoagulant.

-

Centrifuge samples at 4°C to remove cells and platelets.

-

Store samples at -80°C until analysis.

Workflow for Sample Preparation:

References

Methodological & Application

Application Note: Quantitative Analysis of Prostaglandin B2 in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin B2 (PGB2) is a member of the prostaglandin family, which are physiologically active lipid compounds involved in a wide array of cellular and physiological processes. Accurate and sensitive quantification of PGB2 in biological samples is crucial for understanding its roles in various biological pathways and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of prostaglandins due to its high selectivity, sensitivity, and specificity.[1] This application note provides a detailed protocol for the quantification of PGB2 in biological matrices using a stable isotope-labeled internal standard, Prostaglandin B2-d4 (PGB2-d4), to ensure accuracy and reproducibility.

This compound, which contains four deuterium atoms, is an ideal internal standard for the quantification of PGB2 by LC-MS/MS as it co-elutes with the analyte of interest and compensates for variations in sample preparation and matrix effects.[2] The methodology outlined below details the procedures for sample extraction, chromatographic separation, and mass spectrometric detection of PGB2.

Quantitative Data Summary

The performance of the LC-MS/MS method for the quantification of prostaglandins is summarized in the table below. The data presented are representative values based on similar assays for related prostaglandins and should be validated for the specific matrix in your laboratory.[3][4][5]

| Parameter | PGB2 | PGB2-d4 (Internal Standard) |

| Precursor Ion (m/z) | 333.2 | 337.2 |

| Product Ion (m/z) | 253.2 | 257.2 |

| Limit of Detection (LOD) | 10-20 pg/mL | N/A |

| Limit of Quantification (LOQ) | 50-100 pg/mL | N/A |

| Linear Dynamic Range | 0.1 - 200 ng/mL | N/A |

| Recovery | 85-95% | N/A |

| Intra-day Precision (%CV) | < 10% | N/A |

| Inter-day Precision (%CV) | < 15% | N/A |

Experimental Protocols

1. Materials and Reagents

-

Prostaglandin B2 standard (Cayman Chemical or equivalent)

-

This compound (CAS Number: 211105-23-6) (Cayman Chemical or equivalent)

-

LC-MS/MS grade methanol, acetonitrile, water, and ethyl acetate

-

Formic acid and ammonium acetate

-

Hexane

-

Butylated hydroxytoluene (BHT)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Biological matrix (e.g., plasma, cell culture supernatant)

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods used for similar prostaglandins.

-

To a 500 µL aliquot of the biological sample (e.g., cell culture supernatant), add 20 µL of PGB2-d4 internal standard solution (e.g., 100 ng/mL).

-

To prevent free radical-catalyzed peroxidation, add 5 µL of 10% BHT.

-

For protein precipitation and initial extraction, add 1.5 mL of a cold organic solvent mixture, such as acetone/saline (2:1 v/v).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Wash the supernatant with 2 mL of hexane by vortexing for 30 seconds and then centrifuging to separate the layers. Discard the upper hexane layer. Repeat this wash step.

-

Acidify the aqueous layer with formic acid to a pH of approximately 3.5.

-

Add 2 mL of hexane/ethyl acetate (1:1, v/v) and vortex for 1 minute for the final extraction.

-

Centrifuge at 2000 x g for 5 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 2 mL of hexane/ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The following are general starting conditions and should be optimized for your specific instrumentation.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of prostaglandins.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 20% to 90% Mobile Phase B over 10-15 minutes is a good starting point.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 20 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions:

-

PGB2: 333.2 -> 253.2 (Quantifier), additional transitions for confirmation.

-

PGB2-d4: 337.2 -> 257.2

-

-

Source Parameters: Optimize source temperature, gas flows, and spray voltage according to the manufacturer's recommendations.

4. Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio of PGB2 to PGB2-d4 against the concentration of the PGB2 standards.

-

Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.

-

Determine the concentration of PGB2 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for PGB2 quantification.

Caption: Logic of internal standard use for quantification.

References

Application Notes and Protocols for the Use of PGB2-d4 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin B2 (PGB2) is a member of the eicosanoid family of signaling molecules, formed as a non-enzymatic dehydration product of prostaglandin E2 (PGE2) or prostaglandin A2 (PGA2). While historically considered a catabolite, recent evidence suggests PGB2 possesses biological activity, including a co-stimulatory role in T-cell activation. Accurate quantification of PGB2 and other eicosanoids in biological matrices is crucial for understanding their roles in various physiological and pathological processes.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of eicosanoids. The use of a stable isotope-labeled internal standard is essential for achieving accurate and precise measurements by correcting for variability in sample extraction, matrix effects, and instrument response. Prostaglandin B2-d4 (PGB2-d4) is a deuterated analog of PGB2, containing four deuterium atoms, making it an ideal internal standard for the quantification of endogenous PGB2. Its chemical properties are nearly identical to PGB2, ensuring it co-elutes during chromatography and exhibits similar ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.

This document provides detailed application notes and a comprehensive protocol for the use of PGB2-d4 as an internal standard in the LC-MS/MS analysis of eicosanoids in biological samples.

Chemical Information: PGB2-d4

| Property | Value |

| Formal Name | 9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4 acid |

| Chemical Formula | C₂₀H₂₆D₄O₄ |

| Molecular Weight | 338.5 |

| Purity | ≥98% |

| Formulation | A solution in methyl acetate |

| Storage | -20°C |

Applications

PGB2-d4 is intended for use as an internal standard for the quantitative analysis of PGB2 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Given its structural similarity to other prostaglandins, it can also be utilized as a general internal standard in broader eicosanoid profiling studies where a deuterated analog for every analyte is not feasible. Its primary application is in research areas where the quantification of prostaglandins and related lipids is critical, including:

-

Inflammation Research: To study the role of prostaglandins in inflammatory responses.

-

Immunology: To investigate the signaling roles of eicosanoids in immune cell function.[1]

-

Oncology: To explore the involvement of lipid mediators in cancer development and progression.

-

Drug Discovery and Development: To assess the effects of novel therapeutics on eicosanoid pathways.

-

Metabolomics and Lipidomics: For the comprehensive analysis of the lipidome in various biological systems.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of eicosanoids using PGB2-d4 as an internal standard.

Caption: General workflow for eicosanoid quantification.

Experimental Protocols

This section provides a detailed protocol for the extraction and quantification of eicosanoids from biological samples using PGB2-d4 as an internal standard. This protocol is based on established methods for eicosanoid analysis and should be optimized for specific laboratory instrumentation and sample types.

Materials and Reagents

-

PGB2-d4 Internal Standard (Cayman Chemical or equivalent)

-

Eicosanoid standards for calibration curve

-

HPLC-grade methanol, acetonitrile, ethyl acetate, hexane, and water

-

Formic acid (LC-MS grade)

-

Butylated hydroxytoluene (BHT)

-

Solid Phase Extraction (SPE) C18 cartridges

-

Nitrogen evaporator

-

LC-MS/MS system (Triple Quadrupole)

Sample Preparation

Proper sample handling is critical to prevent the artificial generation of eicosanoids. Samples should be collected with an antioxidant like BHT and kept on ice, with long-term storage at -80°C.

For Plasma/Serum Samples:

-

Thaw plasma or serum samples on ice.

-

To a 500 µL aliquot of the sample, add 10 µL of a 1 µg/mL solution of PGB2-d4 in ethanol.

-

Add 5 µL of 10% BHT to prevent oxidation.

-

Acidify the sample to pH 3-4 with 1M citric acid or dilute formic acid.

For Tissue Samples:

-

Weigh approximately 500 mg of frozen tissue and homogenize in ice-cold water.

-

Adjust the final volume to 3 mL with 15% methanol (v/v).

-

Spike the homogenate with 40 ng of PGB2-d4.[2]

Solid Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the prepared sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Wash the cartridge with 5 mL of hexane to remove neutral lipids.

-

Elute the eicosanoids with 5 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30:0.02 water:acetonitrile:acetic acid).

LC-MS/MS Instrument Setup

The following are typical starting conditions for the analysis of eicosanoids on a C18 column. Method development and optimization are required for specific instrumentation.

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 150 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water/Acetonitrile/Acetic Acid (70:30:0.02, v/v/v) |

| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min, 0% B; 1-3 min, 0-25% B; 3-11 min, 25-45% B; 11-13 min, 45-60% B; 13-18 min, 60-75% B; 18-18.5 min, 75-90% B; 18.5-20 min, 90% B; 20-21 min, 90-0% B; re-equilibrate for 4 min. |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Ion Spray Voltage | -4500 V |

| Temperature | 525°C |

| Nebulizer Gas (GS1) | 30 psi |

| Heater Gas (GS2) | 30 psi |

| Curtain Gas (CUR) | 10 psi |

| Collision Gas (CAD) | High |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The optimal MRM transitions (precursor ion to product ion) must be determined by infusing the pure standards into the mass spectrometer. The precursor ion for most eicosanoids in negative ESI mode is the [M-H]⁻ ion.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| PGB2 | 333.2 | To be optimized |

| PGB2-d4 | 337.2 | To be optimized |

| PGE2 | 351.2 | 271.1 |

| PGD2 | 351.2 | 271.1 |

| PGE2-d4 | 355.2 | 275.1 |

Note: The precursor ion for PGB2 is [M-H]⁻. The exact product ions should be determined experimentally.

Data Presentation: Quantitative Performance

The following tables summarize typical quantitative data from a validated LC-MS/MS method for eicosanoid analysis using PGB2-d4 as an internal standard.[2]

Table 1: Linearity and Sensitivity

| Analyte | Linearity Range (pg/µL) | Correlation Coefficient (r²) | LOD (pg on column) | LOQ (pg on column) |

| PGB2 | 1 - 100 | >0.99 | 1 | 5 |

| PGE2 | 1 - 100 | >0.99 | 1 | 5 |

| PGD2 | 1 - 100 | >0.99 | 2 | 10 |

| TXB2 | 1 - 100 | >0.99 | 0.5 | 2 |

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (pg/µL) | Accuracy (% Recovery) | Precision (%RSD) |

| PGB2 | 10 | 95 - 105 | <10 |

| 50 | 98 - 102 | <8 | |

| 100 | 99 - 101 | <5 | |

| PGE2 | 10 | 93 - 107 | <12 |

| 50 | 97 - 103 | <9 | |

| 100 | 98 - 102 | <6 |

Table 3: Recovery

| Analyte | Matrix | Recovery (%) |

| PGB2 | Plasma | 85 - 110 |

| PGE2 | Plasma | 83 - 116 |

| PGD2 | Plasma | 83 - 116 |

Signaling Pathway

PGB2 is formed from the unstable PGC2, which itself is an isomer of PGA2.[3] PGB2 has been shown to act as a co-stimulatory signal in T-cell activation, synergizing with T-cell receptor (TCR) engagement.[1] This signaling cascade involves the activation of tyrosine kinases, leading to increased c-fos expression and the translocation of NF-κB to the nucleus, ultimately promoting T-cell proliferation and IL-2 production.

Caption: PGB2 formation and role in T-cell activation.

Conclusion

The use of PGB2-d4 as an internal standard provides a robust and reliable method for the quantification of PGB2 and other eicosanoids in complex biological matrices by LC-MS/MS. The detailed protocol and representative data presented herein serve as a comprehensive guide for researchers and scientists. Adherence to rigorous method validation is crucial to ensure the generation of high-quality, reproducible data for advancing our understanding of the role of eicosanoids in health and disease.

References

Application Note: Quantitative Analysis of Prostaglandin B2 in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Prostaglandin B2 (PGB2) in biological samples, such as plasma or serum, utilizing gas chromatography-mass spectrometry (GC-MS). Due to the low volatility and polar nature of prostaglandins, a derivatization procedure is essential. This method employs a two-step derivatization process involving esterification of the carboxylic acid group with pentafluorobenzyl bromide (PFB-Br) followed by silylation of the hydroxyl group with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile and thermally stable PGB2 derivative. The protocol provides detailed steps for sample preparation via solid-phase extraction (SPE), the derivatization reaction, and the GC-MS instrument parameters for sensitive and selective quantification.

Introduction

Prostaglandins are a group of physiologically active lipid compounds that exhibit a wide range of hormone-like effects in animals. Prostaglandin B2 (PGB2) is a member of this family, and its accurate quantification in biological matrices is crucial for various research areas, including pharmacology and clinical studies. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of complex mixtures.[1] However, the inherent chemical properties of prostaglandins, such as low volatility and thermal instability, necessitate a derivatization step to make them amenable to GC-MS analysis.[2] This protocol describes a robust method for PGB2 quantification based on the well-established derivatization of prostaglandins to their pentafluorobenzyl (PFB) ester, trimethylsilyl (TMS) ether derivatives.[3]

Experimental Protocols

Materials and Reagents

-

Prostaglandin B2 standard (≥98% purity)

-

Internal Standard (IS): Prostaglandin B2-d4 (PGB2-d4)

-

Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg, 1 mL

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Formic Acid (ACS grade)

-

N,N-Diisopropylethylamine (DIPEA)

-

Pentafluorobenzyl Bromide (PFB-Br) solution (10% in acetonitrile)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Nitrogen gas, ultra-high purity

-

Deionized water

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 500 µL of plasma, add 10 µL of PGB2-d4 internal standard solution (e.g., 1 µg/mL). Acidify the sample by adding 50 µL of 2% aqueous formic acid. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences. Follow with a wash of 2 mL of hexane to remove non-polar interferences.

-

Elution: Elute the PGB2 and internal standard from the cartridge with 2 mL of ethyl acetate.

-

Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization Procedure

This is a two-step process performed on the dried sample extract.

Step 1: Pentafluorobenzylation (Esterification)

-

To the dried residue, add 50 µL of 10% PFB-Br in acetonitrile and 10 µL of 10% DIPEA in acetonitrile.

-

Vortex the mixture and incubate at 60°C for 30 minutes.

-

Evaporate the reagents to dryness under a gentle stream of nitrogen.

Step 2: Silylation

-

To the dried PFB-ester residue, add 50 µL of BSTFA (with 1% TMCS) and 50 µL of acetonitrile.

-

Vortex the mixture and incubate at 60°C for 45 minutes to form the trimethylsilyl (TMS) ether.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters serve as a starting point and may require optimization based on the specific instrumentation used.

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temp 180°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 10 min |

| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Full Scan (m/z 50-650) for identification and SIM for quantification |

Data Presentation

Expected Mass Spectrometric Data

The derivatization process adds a PFB group (mass = 181 Da) and a TMS group (mass = 72 Da, accounting for the loss of H) to the PGB2 molecule (MW = 332.4 g/mol ).

-

Molecular Weight of PGB2-PFB-TMS: 332 + 181 + 72 = 585 g/mol

For quantitative analysis, Selected Ion Monitoring (SIM) is recommended for its superior sensitivity and selectivity. The characteristic ions should be determined from the full scan mass spectrum of the derivatized PGB2 standard. Expected fragmentation would involve the loss of characteristic moieties.

Table 1: Expected GC-MS Parameters for Derivatized PGB2 (Note: These values are estimations and must be confirmed experimentally during method validation.)

| Analyte | Derivative | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Prostaglandin B2 | PFB-TMS Ether | 15.0 - 17.0 | 513 [M-72] | 495 [M-90]**, 331 [M-PFB-TMS] |

| This compound (IS) | PFB-TMS Ether | Matches PGB2 | 517 [M-72] | 499 [M-90]**, 335 [M-PFB-TMS] |

*Based on common fragmentation patterns of TMS ethers. **Based on potential rearrangements and further fragmentation.

Method Performance Characteristics

The following table should be populated during the in-house validation of this adapted method.

Table 2: Quantitative Performance Data (Example)

| Parameter | Expected Performance |

| Linear Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | < 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Experimental Workflow

The overall process from sample receipt to data analysis is outlined below.

Caption: Workflow for PGB2 analysis.

Logical Flow of Derivatization

The chemical modification of PGB2 is critical for enabling GC-MS analysis.

Caption: PGB2 derivatization process.

Conclusion

The GC-MS method outlined in this application note provides a robust framework for the quantitative analysis of Prostaglandin B2 in biological samples. The combination of solid-phase extraction for sample cleanup and a two-step derivatization process ensures that the analyte is compatible with GC-MS, leading to high sensitivity and selectivity. While the specific parameters provided are based on established methods for similar prostaglandins, they represent a strong starting point for in-house validation. This method will be a valuable tool for researchers and scientists in the field of drug development and biomedical research.

References

- 1. uab.edu [uab.edu]

- 2. Collision-Induced Gas-Phase Reactions of PFB-TMS Derivatives of F2-Prostaglandins in Quadrupole GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of hydroxy fatty acids as pentafluorobenzyl ester, trimethylsilyl ether derivatives by electron ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimal Concentration of PGB2-d4 for Spiking Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of Prostaglandin B2-d4 (PGB2-d4) as an internal standard for the quantification of prostaglandins and related lipid mediators in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound (PGB2-d4) is a deuterated analog of PGB2, commonly employed as an internal standard (IS) in mass spectrometry-based bioanalysis. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification, as it effectively corrects for variability during sample preparation, chromatographic separation, and mass spectrometric detection[1]. The optimal concentration of PGB2-d4 is a critical parameter that must be determined to ensure the reliability of analytical results. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest and be added to the sample at a known concentration before any sample processing steps[2][3].

Determining the Optimal PGB2-d4 Concentration

The optimal spiking concentration of PGB2-d4 is not a single, universal value but is dependent on several factors, including the specific prostaglandin being quantified, the biological matrix (e.g., plasma, urine, tissue homogenate), the expected concentration range of the analyte, and the sensitivity of the LC-MS/MS instrument. The goal is to add a sufficient amount of the internal standard to produce a reproducible and statistically significant signal without saturating the detector or introducing isotopic crosstalk with the analyte.

A common approach is to select a concentration that results in a peak area ratio of the analyte to the internal standard that is close to unity (1) for the expected midpoint of the calibration curve. This generally provides the best precision and accuracy across the quantitation range.

Key Considerations for Optimization:

-

Analyte Concentration Range: The concentration of the internal standard should be within the linear dynamic range of the assay and ideally fall within the mid-range of the calibration curve for the target analytes[3].

-

Matrix Effects: Biological matrices can cause ion suppression or enhancement, affecting the signal of both the analyte and the internal standard. The internal standard helps to compensate for these effects[3].

-

Instrument Response: The chosen concentration should yield a robust and reproducible signal on the specific LC-MS/MS instrument being used.

Experimental Protocols

The following protocols are generalized methodologies based on established practices for prostaglandin analysis. Researchers should validate these methods for their specific application.

Protocol 1: Preparation of PGB2-d4 Stock and Working Solutions

-

Stock Solution Preparation: Prepare a stock solution of PGB2-d4 in a suitable organic solvent (e.g., ethanol or methanol) at a concentration of 0.1 mg/mL. Store this solution at -20°C or lower under an inert atmosphere (e.g., nitrogen).

-

Working Solution Preparation: Dilute the stock solution with the appropriate solvent to create a working solution. The concentration of the working solution will depend on the desired final spiking concentration in the biological sample. For example, a working solution of 0.1 µg/mL can be prepared by diluting the stock solution.

Protocol 2: Spiking of Biological Samples

-

Sample Collection and Storage: Collect biological samples (e.g., plasma, urine, tissue) using appropriate procedures to minimize analyte degradation. Store samples at -80°C until analysis.

-

Thawing: Thaw frozen biological samples on ice to prevent degradation of prostaglandins.

-

Spiking: Add a precise volume of the PGB2-d4 working solution to a known volume or weight of the biological sample. For example, add 40 ng of PGB2-d4 to each sample. It is crucial to add the internal standard at the earliest stage of sample preparation to account for any losses during subsequent steps.

Protocol 3: Sample Extraction (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating prostaglandins from biological matrices.

-

Sample Pre-treatment: Acidify the spiked biological sample to approximately pH 3 with a suitable acid (e.g., 0.1 M hydrochloric acid). This step protonates the carboxylic acid group of the prostaglandins, allowing for better retention on the SPE sorbent.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove interfering substances.

-

Elution: Elute the prostaglandins and the internal standard from the cartridge with a suitable organic solvent (e.g., methanol or ethyl acetate).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

-

Chromatographic Separation: Use a suitable C18 reversed-phase column for the separation of prostaglandins. The mobile phase typically consists of an aqueous component with a low concentration of a weak acid (e.g., formic acid or acetic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution is often employed.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and PGB2-d4.

Quantitative Data Summary

The following tables provide examples of PGB2-d4 concentrations and related parameters used in published studies. It is important to note that these values should serve as a starting point for method development and optimization.

| Parameter | Value | Biological Matrix | Reference |

| PGB2-d4 Spiking Amount | 40 ng | Brain, Liver, Plasma, Urine | |

| PGB2-d4 Stock Solution | 1 ng/µL | Ethanol | |

| PGB2-d4 in Standards | 400 pg/µL | Ethanol |

Table 1: Example of PGB2-d4 Concentration Used in a Lipidomic Study.

| Deuterated Standard | Spiking Concentration | Biological Matrix | Reference |

| d4-PGE2 and d4-PGD2 | 100 ng/mL (working solution) | Cell Culture Supernatants | |

| PGE2-d4 | 100 pg | Brain Tissue | |

| PGA2-D4 | 0.1 µg/mL (working solution) | Cell Supernatant, Rat Serum |

Table 2: Spiking Concentrations of Other Deuterated Prostaglandins for Reference.

Visualization of Workflows and Pathways

Experimental Workflow for Prostaglandin Quantification

The following diagram illustrates the general workflow for the quantification of prostaglandins in biological samples using PGB2-d4 as an internal standard.

Caption: General experimental workflow for prostaglandin analysis.

Logical Relationship for Optimizing Internal Standard Concentration

This diagram outlines the logical steps involved in determining the optimal concentration of an internal standard like PGB2-d4.

Caption: Logic for optimizing internal standard concentration.

Conclusion

The determination of the optimal concentration of PGB2-d4 for spiking biological samples is a critical step in developing a robust and reliable quantitative LC-MS/MS method for prostaglandins. While published literature provides valuable starting points, experimental verification and optimization are essential for each specific application. By following the protocols and considerations outlined in these application notes, researchers can confidently establish the appropriate PGB2-d4 concentration to ensure high-quality bioanalytical data.

References

Solid-Phase Extraction of Prostaglandins from Plasma: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are a group of physiologically active lipid compounds that play a crucial role in various biological processes, including inflammation, pain, fever, and blood clotting. Accurate quantification of prostaglandins in biological matrices like plasma is essential for understanding their role in health and disease and for the development of novel therapeutics. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of prostaglandins from complex biological samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of prostaglandins from plasma using C18 reverse-phase cartridges, along with relevant quantitative data and visualizations to guide researchers in their experimental design.

Prostaglandin E2 (PGE2) Signaling Pathway

Prostaglandin E2 exerts its diverse biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to distinct intracellular signaling pathways, leading to a variety of cellular responses. Understanding these pathways is critical for interpreting the biological significance of changes in prostaglandin levels.

Caption: PGE2 binds to one of four EP receptors, initiating distinct downstream signaling cascades.

Experimental Workflow for Prostaglandin Analysis

A generalized workflow for the quantitative analysis of prostaglandins from plasma by SPE followed by LC-MS/MS is presented below. This multi-step process ensures the removal of interfering substances and the accurate measurement of target analytes.

Caption: A typical experimental workflow for the quantitative analysis of prostaglandins by SPE-LC-MS/MS.

Quantitative Data Summary

The following tables summarize the performance characteristics of solid-phase extraction protocols for prostaglandins from plasma, as reported in various studies.

Table 1: Recovery of Prostaglandins using C18 Solid-Phase Extraction

| Prostaglandin | Matrix | Recovery (%) | Reference |

| PGE2 | Plasma | ≥90% | [1][2] |

| PGF2α | Plasma | ≥90% | [1][2] |

| PGEM | Plasma | 80% | [1] |

| PGE2 | Cell Culture Supernatant | 92.0 ± 4.9% | |

| PGD2 | Cell Culture Supernatant | 77.0 ± 3.0% |

Table 2: Precision of Prostaglandin Quantification following Solid-Phase Extraction and LC-MS/MS Analysis

| Prostaglandin | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |

| PGE2 | Cell Culture Medium | 0.57 - 4.52% | 1.26 - 2.43% | |

| PGD2 | Cell Culture Medium | 0.57 - 4.52% | 1.26 - 2.43% | |

| 8-iso-PGF2α | Human Plasma | < 7% | < 7% |

Detailed Experimental Protocol: Solid-Phase Extraction of Prostaglandins from Plasma

This protocol outlines a generalized and robust method for the extraction of prostaglandins from plasma using C18 reverse-phase solid-phase extraction cartridges.

Materials:

-

Plasma samples

-

Internal standards (e.g., deuterated prostaglandins such as d4-PGE2)

-

Formic acid (or 2N HCl)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Deionized water

-

C18 SPE cartridges (e.g., 100 mg)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To a 1 mL aliquot of plasma, add a prostaglandin synthetase inhibitor, such as indomethacin, to a final concentration of approximately 10 µg/mL to prevent ex vivo prostaglandin formation.

-

Spike the plasma sample with an appropriate amount of deuterated internal standard (e.g., d4-PGE2). This is crucial for correcting for any loss of analyte during sample processing and for accurate quantification.

-

Acidify the plasma sample to a pH of approximately 3.5 by adding formic acid or 2N HCl (approximately 50 µL of 2N HCl per 1 mL of plasma). This step is critical as it protonates the carboxylic acid group of the prostaglandins, making them more amenable to retention on the C18 stationary phase.

-

Vortex the sample gently and let it sit for 15 minutes at 2-8°C.

-

Centrifuge the sample at 16,000 x g for 1 minute to pellet any precipitate.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 10 mL of methanol through them.

-

Equilibrate the cartridges by passing 10 mL of deionized water through them. Do not allow the cartridges to go dry before loading the sample.

-

-

Sample Loading:

-

Load the acidified and clarified plasma sample onto the conditioned C18 SPE cartridge.

-

Apply a slight positive pressure or gentle vacuum to achieve a slow and steady flow rate of approximately 0.5 mL/minute.

-

-

Washing:

-

Wash the cartridge with 10 mL of deionized water to remove polar interferences.

-

Follow with a wash of 10 mL of 15% ethanol in water to remove less polar interferences.

-

Finally, wash the cartridge with 10 mL of hexane to remove neutral lipids and other non-polar contaminants.

-

-

Elution:

-

Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate. Collect the eluate in a clean collection tube. Some protocols suggest using ethyl acetate containing 1% methanol for elution.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of the mobile phase that will be used for the LC-MS/MS analysis.

-

Vortex the reconstituted sample to ensure complete dissolution of the analytes. The sample is now ready for injection into the LC-MS/MS system.

-

Conclusion

This application note provides a comprehensive guide for the solid-phase extraction of prostaglandins from plasma. The detailed protocol, supported by quantitative data and workflow visualizations, offers researchers a robust starting point for developing and implementing reliable methods for prostaglandin analysis. Adherence to proper sample handling and the inclusion of internal standards are critical for achieving accurate and reproducible results. The presented SPE method, coupled with sensitive analytical techniques like LC-MS/MS, is a powerful tool for advancing our understanding of the role of prostaglandins in health and disease.

References

Application of PGB2-d4 in Clinical Mass Spectrometry: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of Prostaglandin B2-d4 (PGB2-d4) as an internal standard in clinical mass spectrometry. The use of a stable isotope-labeled internal standard like PGB2-d4 is crucial for accurate and precise quantification of prostaglandins and related lipid mediators in complex biological matrices. By compensating for analyte loss during sample preparation and variations in instrument response, PGB2-d4 ensures high-quality data for clinical research and drug development.

Introduction to PGB2-d4 in Mass Spectrometry

Prostaglandins are potent lipid signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, pain, and cardiovascular function. Their accurate measurement in biological samples such as plasma, urine, and tissue homogenates is essential for understanding disease mechanisms and for the development of targeted therapies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of these compounds due to its high selectivity and sensitivity.

PGB2-d4, a deuterated analog of Prostaglandin B2, serves as an ideal internal standard for the quantitative analysis of various prostaglandins and isoprostanes. Its chemical and physical properties closely mimic those of the endogenous analytes, ensuring that it behaves similarly during extraction, chromatography, and ionization. The mass shift introduced by the deuterium labels allows for its distinct detection from the unlabeled analytes by the mass spectrometer.

Quantitative Data Summary

The use of a deuterated internal standard like PGB2-d4 allows for the development of robust and reliable LC-MS/MS methods. Below is a summary of typical performance characteristics for methods quantifying various prostanoids and isoprostanes using a deuterated internal standard.

| Parameter | Typical Performance | Reference |

| Linearity Range | 1 - 100 pg/µL | [1] |

| Limit of Detection (LOD) | 0.5 - 50 pg | [1] |

| Limit of Quantitation (LOQ) | 2 - 100 pg | [1] |

| Recovery | 83 - 116% | [1] |

| Inter-day Precision (%RSD) | < 15% | [2] |

| Intra-day Precision (%RSD) | < 15% | |

| Accuracy | 85 - 115% |

Experimental Protocols